SacubitrilImpurity3
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Overview
Description
Preparation Methods
The preparation of Sacubitril Impurity 3 involves synthetic routes that include the use of various reagents and reaction conditions. One of the methods involves the use of high-performance liquid chromatography (HPLC) to separate and quantify related substances and degradation products of Sacubitril . The industrial production methods for Sacubitril Impurity 3 are designed to ensure high purity and compliance with regulatory guidelines .
Chemical Reactions Analysis
Sacubitril Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, forced degradation studies have shown that Sacubitril Impurity 3 can degrade under acidic, basic, and oxidative stress conditions .
Scientific Research Applications
Sacubitril Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in analytical method development and validation for the determination of impurities in Sacubitril and valsartan dosage forms . Additionally, it plays a role in quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Sacubitril .
Mechanism of Action
The mechanism of action of Sacubitril Impurity 3 is related to its role as an impurity in Sacubitril. Sacubitril itself is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides, leading to vasodilation and reduced blood volume .
Comparison with Similar Compounds
Sacubitril Impurity 3 can be compared with other similar compounds, such as Sacubitril Impurity 4, Sacubitril Impurity 5, and Sacubitril Impurity 6. These impurities are also by-products of the synthesis of Sacubitril and share similar chemical structures. Sacubitril Impurity 3 is unique in its specific molecular configuration and its role in analytical method development and validation .
Properties
IUPAC Name |
3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.